PRMT5 Cellular Inhibition Potency vs. Structural Analogs in HCT116-MTAP Null Cells
The target compound demonstrates low-nanomolar inhibitory potency against PRMT5 in a cellular context. In human HCT116-MTAP null cells, the compound inhibited PRMT5-mediated symmetric dimethylation of arginine with an IC₅₀ of 5.20 nM (assessed by Hoechst 33342 staining after 48 h incubation) [1]. In the same assay system, closely related sulfonamide analogs exhibited IC₅₀ values of 6.30 nM, 17 nM, and 25 nM, respectively [1]. This positions the target compound as the most potent congener within this specific chemotype cluster, offering a quantifiable potency advantage for assay development.
| Evidence Dimension | Cellular PRMT5 inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 5.20 nM |
| Comparator Or Baseline | Analog A: 6.30 nM; Analog B: 17 nM; Analog C: 25 nM (all tested in same HCT116-MTAP null cell assay) |
| Quantified Difference | 1.2‑fold more potent than Analog A; 3.3‑fold more potent than Analog B; 4.8‑fold more potent than Analog C |
| Conditions | Human HCT116-MTAP null cells, symmetric dimethylation of arginine, SAM substrate, 48 h incubation, Hoechst 33342 readout |
Why This Matters
For researchers selecting a PRMT5 chemical probe, a 3‑ to 5‑fold potency gap over close analogs reduces the required working concentration and lowers the risk of off-target effects arising from supra‑pharmacological dosing.
- [1] BindingDB. PrimarySearch Ki Entry: Assay ID 3, Entry ID 50014992. PRMT5 Inhibition Data for BDBM50581713 (target compound) and analogs BDBM50581712, BDBM50581711, BDBM507762. Accessed 2026. View Source
